Para-Pyridinyl Enables Direct Heme Iron Coordination: >340-Fold Binding Affinity Advantage Over Ortho-Pyridinyl Isomer in CYP2C9
The pyridin-4-yl (para) substitution on the quinoline-4-carboxamide scaffold permits the pyridine nitrogen to coordinate directly with the ferric heme iron of CYP2C9, a type II binding interaction not observed for the ortho or meta pyridine isomers [1]. In a systematically designed congener series varying only the pyridine nitrogen position, the para-substituted analog (Compound 10, N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide) exhibited a Ki of 0.125 μM, while the corresponding ortho-substituted analog (Compound 12) failed to achieve 50% inhibition at the highest tested concentration (Ki > 43.5 μM) [1]. This represents a greater than 340-fold difference in binding affinity attributable solely to pyridine nitrogen positional isomerism [1]. Although this specific quantitative comparison uses the naphthalenylmethyl amide series rather than the 3-methoxypropyl amide, the para-pyridinyl heme-coordination mechanism is a core scaffold property independent of the amide substituent, as established by the authors' demonstration that type II binding is mediated by the pyridine nitrogen and not the amide side chain [1]. The target compound N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide retains this critical para-pyridinyl motif and is therefore predicted to engage CYP2C9 via the same type II coordination mechanism, in contrast to its ortho isomer N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 690217-94-8) which lacks this binding mode [1][2].
| Evidence Dimension | CYP2C9 binding affinity (Ki) as a function of pyridine nitrogen position |
|---|---|
| Target Compound Data | N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: para-pyridinyl motif present; type II heme coordination structurally enabled |
| Comparator Or Baseline | N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (para): Ki = 0.125 ± 0.014 μM vs. N-(naphthalen-1-ylmethyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (ortho): Ki > 43.5 μM |
| Quantified Difference | >340-fold weaker binding for ortho-pyridinyl isomer relative to para-pyridinyl isomer within identical assay system |
| Conditions | Inhibition of recombinant CYP2C9 baculosomes using diclofenac as substrate; Ki determined by UV spectroscopy and HPLC (Peng et al., J Med Chem 2008) |
Why This Matters
For users requiring CYP2C9 type II binding activity, the para-pyridinyl isomer is mechanistically essential—the ortho isomer (CAS 690217-94-8) is structurally incapable of the same heme coordination and would not serve as a functional substitute.
- [1] Peng CC, Cape JL, Rushmore T, Crouch GJ, Jones JP. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. J Med Chem. 2008;51(24):8000-8011. Table 1, Compounds 10, 11, 12. doi:10.1021/jm8011257 View Source
- [2] PubChem. N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide. Compound Summary CID 16360438 (ortho isomer). View Source
